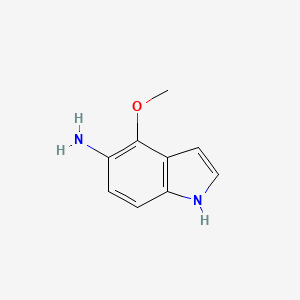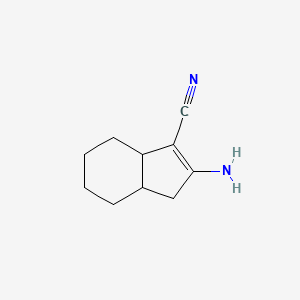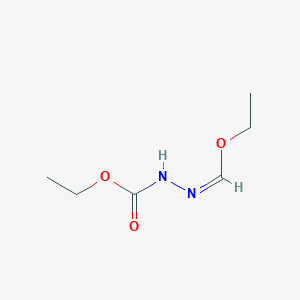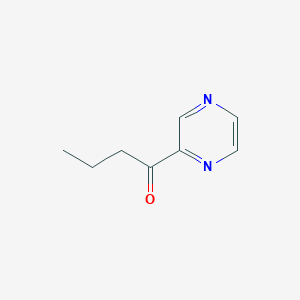
1-(Pyrazin-2-yl)butan-1-one
Übersicht
Beschreibung
1-(Pyrazin-2-yl)butan-1-on ist eine organische Verbindung mit der Summenformel C8H10N2O. Es enthält einen Pyrazinring, der an eine Butanon-Einheit gebunden ist.
Herstellungsmethoden
Die Synthese von 1-(Pyrazin-2-yl)butan-1-on beinhaltet typischerweise die Acylierung von Pyrazinderivaten. Eine gängige Methode ist die Friedel-Crafts-Acylierungsreaktion, bei der Pyrazin mit Butanoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Säurechlorids zu verhindern .
Industrielle Produktionsverfahren können die Verwendung von Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Diese Methoden gewährleisten eine konstante Qualität und Skalierbarkeit für die großtechnische Produktion .
Vorbereitungsmethoden
The synthesis of 1-(Pyrazin-2-yl)butan-1-one typically involves the acylation of pyrazine derivatives. One common method is the Friedel-Crafts acylation reaction, where pyrazine is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .
Analyse Chemischer Reaktionen
1-(Pyrazin-2-yl)butan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Pyrazincarbonsäuren oxidiert werden.
Reduktion: Die Reduktion der Ketongruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung des entsprechenden Alkohols führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren, um die Reaktionen bis zum Abschluss zu treiben. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Pyrazinderivate mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)butan-1-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein bei der Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen.
Biologie: Die Verbindung wird in der Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen verwendet, die Pyrazinderivate beinhalten.
Industrie: Es wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(Pyrazin-2-yl)butan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Pyrazinring kann π-π-Stacking-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, während die Butanoneinheit Wasserstoffbrückenbindungen mit Resten am aktiven Zentrum bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the butanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrazin-2-yl)butan-1-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(Pyridin-2-yl)butan-1-on: Diese Verbindung enthält einen Pyridinring anstelle eines Pyrazinrings.
1-(Pyrazin-2-yl)propan-2-on: Diese Verbindung hat eine kürzere Kohlenstoffkette im Vergleich zu 1-(Pyrazin-2-yl)butan-1-on.
Die Einzigartigkeit von 1-(Pyrazin-2-yl)butan-1-on liegt in seiner spezifischen Kombination aus Pyrazinring und Butanoneinheit, die ihm einzigartige chemische und biologische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-3-8(11)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMZPEKUDHEXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311779 | |
| Record name | 1-(Pyrazin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-81-7 | |
| Record name | 1-(2-Pyrazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61892-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyrazin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




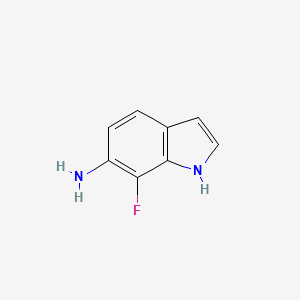

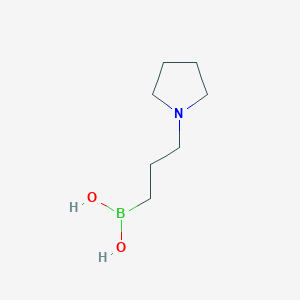
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)




![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
